molecular formula C14H12N4O4S2 B2437632 Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1207049-39-5

Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2437632
M. Wt: 364.39
InChI Key: BLCYIIXGYOKZQQ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s a structural alert with the formula C4H4S . Thiazole derivatives have been reported to possess various biological activities .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, pyridine and thioamide derivatives were obtained from the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one with the appropriate amount of malononitrile, benzoylacetonitrile, ethyl cyanoacetate and thiosemicarbazide in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular structures of synthesized thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

Thiazole has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

  • Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and found compound 7, a derivative, to be effective in inhibiting the growth of L1210 leukemic cells and demonstrating significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).

  • Antimicrobial Activity : Research by Gein and Mar'yasov (2015) and Abdelhamid et al. (2019) explored the synthesis of thiazolyl derivatives with potential antimicrobial properties, indicating promising results against various microorganisms (Gein & Mar'yasov, 2015); (Abdelhamid et al., 2019).

  • Synthesis and Crystallographic Studies : Iriepa et al. (2004) conducted a study on the synthesis of benzimidazole, thiazole, and benzothiazole carbamates, contributing to the understanding of their structure and conformations (Iriepa et al., 2004).

  • Insecticidal Activity : Luo Xian (2011) synthesized a series of thiazol-2-amines, showing insecticidal activity against Aphis fabae, highlighting potential applications in pest control (Luo Xian, 2011).

  • Leukotriene B4 Inhibitory and Anticancer Activity : Kuramoto et al. (2008) prepared derivatives that showed inhibition of calcium mobilization in cells and growth inhibition of human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry, including as antimicrobial and anticancer agents . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities.

properties

IUPAC Name

methyl N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-21-14(20)18-12-15-8(6-23-12)5-11(19)17-13-16-9(7-24-13)10-3-2-4-22-10/h2-4,6-7H,5H2,1H3,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYIIXGYOKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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